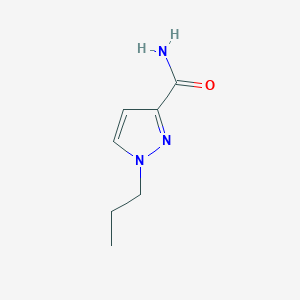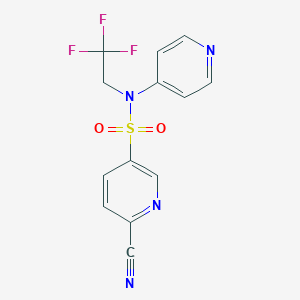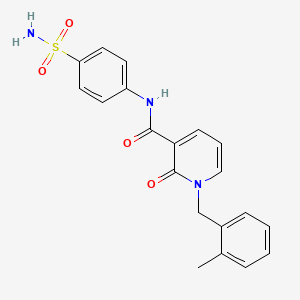![molecular formula C24H15F2N3O4 B2432549 N-(3-fluorophenyl)-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide CAS No. 877657-46-0](/img/no-structure.png)
N-(3-fluorophenyl)-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-fluorophenyl)-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C24H15F2N3O4 and its molecular weight is 447.398. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Radiosynthesis for Imaging Applications
Compounds structurally related to "N-(3-fluorophenyl)-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide" have been utilized in the development of selective radioligands for imaging. For example, the synthesis of [18F]DPA-714, a compound designed for positron emission tomography (PET) to image the translocator protein (18 kDa), illustrates the application of such compounds in neuroscience to study neuroinflammatory processes (Dollé et al., 2008).
Neuroinflammation and Cancer Imaging
Further research into pyrazolo[1,5-a]pyrimidines, closely related to the compound , has highlighted their potential in neuroinflammation and cancer imaging. Novel analogs have been synthesized and evaluated for their binding affinity to the translocator protein 18 kDa (TSPO), an early biomarker of neuroinflammatory processes. These compounds have shown promise as in vivo PET-radiotracers due to their brain uptake and accumulation in animal models (Damont et al., 2015).
Anticancer Activity
On the anticancer front, derivatives of similar compounds have been investigated for their cytotoxic activity against various cancer cell lines, demonstrating the potential of these molecules as anticancer agents. For instance, certain 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol-1-yl]acetamide derivatives have shown appreciable growth inhibition against multiple cancer cell lines, underscoring their therapeutic potential (Al-Sanea et al., 2020).
Synthesis and Biological Evaluation
The synthesis and biological evaluation of related compounds have extended to investigating their use in studying peripheral benzodiazepine receptors, further illustrating the versatility of these molecules in scientific research. Such studies contribute to our understanding of neurodegenerative disorders and the development of diagnostic tools (Fookes et al., 2008).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(3-fluorophenyl)-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide involves the condensation of 3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetic acid with 3-fluoroaniline followed by acetylation of the resulting product.", "Starting Materials": [ "3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetic acid", "3-fluoroaniline", "Acetic anhydride", "Triethylamine", "Dimethylformamide", "Dichloromethane", "Diethyl ether", "Sodium bicarbonate", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: To a solution of 3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetic acid (1.0 equiv) in dichloromethane, add triethylamine (1.2 equiv) and 3-fluoroaniline (1.1 equiv). Stir the reaction mixture at room temperature for 12 hours.", "Step 2: Filter the reaction mixture to remove triethylamine hydrochloride and evaporate the solvent under reduced pressure to obtain the crude product.", "Step 3: Dissolve the crude product in a mixture of acetic anhydride (2.0 equiv) and dimethylformamide (DMF) (1.0 equiv) and stir the reaction mixture at room temperature for 12 hours.", "Step 4: Pour the reaction mixture into a mixture of ice-cold water and diethyl ether. Extract the organic layer with dichloromethane and wash it with a saturated solution of sodium bicarbonate and brine. Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain the crude product.", "Step 5: Purify the crude product by column chromatography using a mixture of dichloromethane and diethyl ether as the eluent to obtain the final product, N-(3-fluorophenyl)-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide." ] } | |
CAS番号 |
877657-46-0 |
分子式 |
C24H15F2N3O4 |
分子量 |
447.398 |
IUPAC名 |
N-(3-fluorophenyl)-2-[3-(4-fluorophenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide |
InChI |
InChI=1S/C24H15F2N3O4/c25-14-8-10-17(11-9-14)29-23(31)22-21(18-6-1-2-7-19(18)33-22)28(24(29)32)13-20(30)27-16-5-3-4-15(26)12-16/h1-12H,13H2,(H,27,30) |
InChIキー |
NNZAVAQMJBSTLB-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=C(O2)C(=O)N(C(=O)N3CC(=O)NC4=CC(=CC=C4)F)C5=CC=C(C=C5)F |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


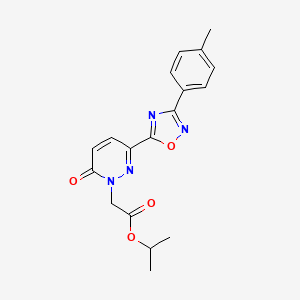

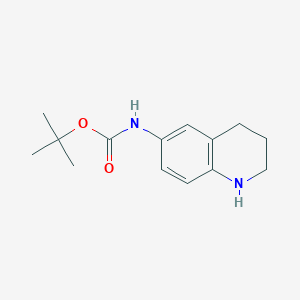

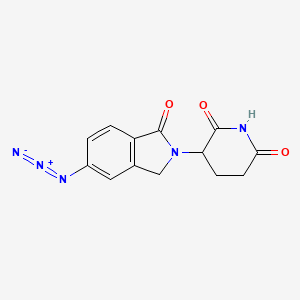


![Sodium;5-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]-1,3,4-thiadiazole-2-carboxylate](/img/structure/B2432477.png)
![2-(2,4-dichlorophenoxy)-N-[3-[6-(4-methylpiperazino)pyridazin-3-yl]phenyl]acetamide](/img/structure/B2432479.png)
![((1s,4s)-7-Azabicyclo[2.2.1]heptan-7-yl)(3-methoxyphenyl)methanone](/img/structure/B2432481.png)

